1-((4-Bromobenzyl)oxy)propan-2-one
Description
1-((4-Bromobenzyl)oxy)propan-2-one is a ketone derivative featuring a 4-bromobenzyl ether group attached to the oxygen atom of propan-2-one (acetone). Its molecular structure (C₁₀H₁₁BrO₂) combines the electron-withdrawing bromobenzyl group with the polar ketone functionality, rendering it a versatile intermediate in organic synthesis. The compound’s ether linkage enhances its stability compared to ester-containing analogs, while the bromine atom offers opportunities for further functionalization via cross-coupling reactions.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methoxy]propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 |
InChI Key |
LPEGGOFKOJMNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((4-Bromobenzyl)oxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl alcohol with 1-bromo-2-propanone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromobenzyl)oxy)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Bromobenzyl)oxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Bromobenzyl)oxy)propan-2-one involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the propanone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Differences :
- The ketone group is at position 1 (propan-1-one backbone) rather than position 2.
- Substituents include a 4-bromophenyl group at position 1 and a benzoyloxy ester at position 2, compared to the benzyl ether in the target compound.
Functional Implications :
- The ester group in this compound is more prone to hydrolysis than the ether linkage in 1-((4-Bromobenzyl)oxy)propan-2-one, limiting its stability under acidic or basic conditions.
1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (Compound 4a)
Structural Differences :
- Contains an ethanone (acetyl) group instead of propan-2-one.
- Features a phenyl ring substituted with the 4-bromobenzyloxy group and an imidazole moiety.
1-(4-Bromophenyl)propan-2-one
Structural Differences :
- Direct attachment of the 4-bromophenyl group to the propan-2-one carbon, omitting the ether oxygen.
AceSPhO_BOB (Antibacterial Analogs)
Structural Differences :
- Contains a thioether linkage and a benzooxaborole ring instead of the benzyl ether group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
